(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone
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Description
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H29ClF3N5O and its molecular weight is 495.98. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Research on the crystal structure of related compounds provides foundational knowledge for understanding molecular interactions and designing new materials with desired properties. For example, the crystal structure of the adduct involving (4-chlorophenyl)(piperidin-1-yl)methanone components reveals intermolecular hydrogen bonding leading to chain formation, which could influence the design of molecular assemblies or drug delivery systems (Revathi et al., 2015).
Synthesis of Biologically Active Compounds
The synthesis of water-soluble fulleropyrrolidines bearing biologically active arylpiperazines demonstrates the potential for creating novel drug candidates. These compounds show moderate activity in vitro, suggesting their utility in developing therapeutic agents (Illescas et al., 2003). Similarly, the development of new pyridine derivatives for antimicrobial activity underscores the role of such chemical entities in combating infectious diseases (Patel et al., 2011).
Antimicrobial and Antimycobacterial Activity
The creation of compounds with antimicrobial and antimycobacterial activities highlights the importance of chemical synthesis in addressing global health challenges, such as tuberculosis and multi-drug resistant infections. The research into nicotinic acid hydrazide derivatives, for instance, shows promising results in this direction (R.V.Sidhaye et al., 2011).
Molecular Interaction Studies
Studies on the molecular interaction of antagonists with cannabinoid receptors, such as the analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into receptor-ligand interactions. This knowledge is crucial for drug discovery and understanding the molecular basis of drug action (Shim et al., 2002).
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClF3N5O/c1-15-4-7-29-17(3)21(15)23(34)31-8-5-19(6-9-31)32-10-11-33(16(2)14-32)22-20(25)12-18(13-30-22)24(26,27)28/h4,7,12-13,16,19H,5-6,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIVOOFIUKTPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)C(=O)C4=C(C=CN=C4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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